molecular formula C15H10N2S3 B5708412 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole

4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole

Cat. No. B5708412
M. Wt: 314.5 g/mol
InChI Key: ZVRCQDBOBRUFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole, also known as DTI, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of protein kinase C (PKC) and has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities.

Mechanism of Action

4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole is a potent inhibitor of PKC, which is a family of serine/threonine kinases involved in a variety of cellular processes, including cell growth, differentiation, and survival. PKC is overexpressed in many cancer cells, and its inhibition by 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has been shown to exhibit anti-inflammatory and anti-viral activities. It inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole also inhibits the replication of several viruses, including HIV-1 and hepatitis C virus.

Advantages and Limitations for Lab Experiments

4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has several advantages as a research tool. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has some limitations as well. It is a yellow solid, which makes it difficult to dissolve in aqueous solutions. Additionally, its anti-cancer activity is not specific to any particular type of cancer, which limits its potential use as a therapeutic agent.

Future Directions

There are several future directions for the research on 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole. One area of interest is the development of more potent and selective inhibitors of PKC. Another area of interest is the investigation of the molecular mechanisms underlying the anti-cancer and anti-inflammatory activities of 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole. Finally, the potential use of 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole as a therapeutic agent for cancer and other diseases should be explored further.
Conclusion:
In conclusion, 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of PKC and has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has several advantages as a research tool, but also has some limitations. There are several future directions for the research on 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole, and its potential use as a therapeutic agent for cancer and other diseases should be explored further.

Synthesis Methods

4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole can be synthesized by the reaction of 2-amino-4,5-di-2-thienyl-1H-imidazole with 3-bromothiophene in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and yields 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole as a yellow solid.

Scientific Research Applications

4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole has been extensively studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4,5-di-2-thienyl-2-(3-thienyl)-1H-imidazole exerts its anti-cancer activity by inhibiting PKC, which is involved in the regulation of cell growth and survival.

properties

IUPAC Name

4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2S3/c1-3-11(19-6-1)13-14(12-4-2-7-20-12)17-15(16-13)10-5-8-18-9-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRCQDBOBRUFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=C(N2)C3=CSC=C3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dithiophen-2-yl-2-thiophen-3-yl-1H-imidazole

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